5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
569337-41-3 |
|---|---|
Molecular Formula |
C12H9ClN2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
5-chloro-2-(1H-pyrrol-2-yl)-1H-indole |
InChI |
InChI=1S/C12H9ClN2/c13-9-3-4-10-8(6-9)7-12(15-10)11-2-1-5-14-11/h1-7,14-15H |
InChI Key |
CNVVCUIVUHAIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Synthetic Strategies for 5 Chloro 2 1h Pyrrol 2 Yl 1h Indole and Analogous Indole Pyrrole Constructs
Direct Annulation and Cyclization Approaches to Indole-Pyrrole Systems
The direct construction of the indole (B1671886) or pyrrole (B145914) ring onto a pre-existing heterocyclic partner is a common strategy. These methods, often involving cyclization or annulation reactions, provide a powerful means to assemble the fused or linked indole-pyrrole scaffold. researchgate.netnih.govrsc.org
For instance, pyrroloindoles can be synthesized through the cyclization of 2-(1H-pyrrol-1-yl)benzoic acids and amides. researchgate.net Another approach involves a radical cascade cyanoisopropylation/cyclization reaction of 2,2′-azobis(2-methylpropionitrile) (AIBN) with 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile, which yields pyrrolo[1,2-a]indol-3-ones. rsc.org This particular method is notable for avoiding the use of photocatalysts and transition metals, and for utilizing a green solvent like ethanol. rsc.org
Furthermore, intramolecular nucleophilic aromatic substitution has been employed in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org This involves the condensation of 2-methoxy-Δ1-pyrroline with a substituted phenylacetonitrile, followed by treatment with sodium hydride and copper(I) bromide to induce cyclization. rsc.org
Functionalization and Coupling Methodologies for C-2 Indole and Pyrrole Substitution
A prevalent strategy for constructing 2-(1H-pyrrol-2-yl)-1H-indole systems involves the functionalization of the C-2 position of a pre-existing indole ring, followed by the introduction of the pyrrole moiety. This often utilizes transition metal-catalyzed cross-coupling reactions. nih.govchemistryviews.org
Palladium-catalyzed oxidative coupling reactions are particularly effective for creating fused ring systems around pyrrole and indole. nih.gov These methods can be used to synthesize tetrasubstituted carbazoles from N-substituted indoles and alkynes. nih.gov Ruthenium-catalyzed C-H activation also provides a regioselective route to functionalize the C-2 position of indoles. chemistryviews.org
Strategies for Introducing the 1H-Pyrrol-2-YL Moiety
Various methods exist to introduce the 1H-pyrrol-2-yl group at the C-2 position of an indole. One common approach is through coupling reactions. For example, ruthenium-catalyzed C2-H arylation of indoles with boronic acids under oxidative conditions has been explored. chemistryviews.org This method is tolerant of a wide range of functional groups on both the indole and the boronic acid. chemistryviews.org
Another strategy involves the use of organoboronates as an alternative to the direct dehydrogenative coupling of two C-H units, which can suffer from issues with regioselectivity and harsh reaction conditions. chemistryviews.org
Regioselective Halogenation at the C-5 Position of the Indole Ring
To synthesize the target compound, 5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole, regioselective chlorination at the C-5 position of the indole ring is a crucial step. The halogenation of indoles can be challenging due to the electron-rich nature of the ring system, which can lead to multiple halogenations.
However, specific reagents and conditions have been developed to achieve regioselectivity. For instance, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid leads to regioselective dibromination at the 5 and 6 positions. rsc.org While this example involves bromination, similar principles can be applied to chlorination. The choice of solvent and halogenating agent is critical. For example, the use of N-chlorosuccinimide (NCS) is a common method for the chlorination of indoles. researchgate.net The reaction conditions can be tuned to favor substitution at the desired position.
Enzymatic halogenation also presents a green and highly regioselective alternative. researchgate.net Flavin-dependent tryptophan halogenases can chlorinate or brominate the indole moiety at specific positions, such as C5, C6, or C7. researchgate.net
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like indole-pyrrole hybrids in a single step from three or more starting materials. orientjchem.orgnih.gov This strategy avoids the need for isolating intermediates, thereby saving time and resources. orientjchem.orgacs.org
A notable example is a one-pot, three-component synthesis of indole-substituted dihydrocoumarin. orientjchem.org Another MCR protocol involves the reaction of 5-methylindoline-2,3-dione, sarcosine, and methyl 3-phenylpropiolate to produce spiro[indoline-3,2′-pyrrole] derivatives under metal-free conditions. orientjchem.org Furthermore, a chemoselective one-pot synthesis of indole–pyrrole hybrids has been developed through the formal [3 + 2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. nih.gov
| Reactants | Product | Conditions | Reference |
| Arylglyoxal, 1,3-dicarbonyl, indole, aromatic amine | Polysubstituted pyrrole | Catalyst-free, green solvent | acs.org |
| 5-methylindoline-2,3-dione, sarcosine, methyl 3-phenylpropiolate | Spiro[indoline-3,2′-pyrrole] | Metal-free, isopropanol, reflux | orientjchem.org |
| 3-cyanoacetyl indoles, 1,2-diaza-1,3-dienes | Indole–pyrrole hybrids | MeONa, Amberlyst 15(H), THF | nih.gov |
Modular and Stereoselective Synthesis for Complex Indole-Pyrrole Derivatives
For the synthesis of more complex and stereochemically defined indole-pyrrole derivatives, modular and stereoselective approaches are essential. nih.gov These strategies allow for the systematic variation of different parts of the molecule and control over its three-dimensional structure.
A one-pot method for the synthesis of indole/pyrrole-fused 1,4-diazepanone scaffolds has been developed, which proceeds via a sequential amide coupling and intramolecular aza-Michael addition. nih.gov This method demonstrates good stereoselectivity and is suitable for gram-scale synthesis. nih.gov Stereoselective synthesis of pyrroloisoindolone and pyridoisoindolone has also been achieved through the aza-Prins cyclization of endocyclic N-acyliminium ions. nih.gov
Late-Stage Functionalization and Diversification Techniques
Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into complex molecules at a late step in the synthetic sequence. researchgate.netnih.gov This is particularly valuable in drug discovery for the rapid generation of analogs for structure-activity relationship studies.
For indole-pyrrole scaffolds, LSF can be used to modify the core structure or introduce various substituents. For example, a photoredox arylation of an indole scaffold using aryldiazonium salts under mild, metal-free conditions allows for the regioselective introduction of aryl groups at the C-2 position. researchgate.net This has even been applied to the arylation of tryptophan residues in proteins. researchgate.net Another LSF approach involves the N-alkenylative modification of indolic scaffolds with propiolates, which can be used for bisconjugation and macrocyclization. nih.gov
| Technique | Position of Functionalization | Reagents/Conditions | Application | Reference |
| Photoredox Arylation | C-2 of Indole | Aryldiazonium salts, metal-free | Arylation of indoles and tryptophan residues | researchgate.net |
| N-Alkenylative Modification | N-H of Indole | Propiolates, phosphine-mediated | Bisconjugation and macrocyclization | nih.gov |
| Skeletal Editing | Indole Core | Ammonium carbamate, hypervalent iodine | Nitrogen atom insertion to form quinazolines or quinoxalines | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 1h Pyrrol 2 Yl 1h Indole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within the 5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole molecule can be mapped out.
Detailed analysis of the ¹H NMR spectrum would allow for the assignment of each proton in the molecule. The protons attached to the indole (B1671886) and pyrrole (B145914) rings are expected to appear in the aromatic region of the spectrum. The presence of the electron-withdrawing chlorine atom at the C5 position of the indole ring would influence the chemical shifts of the neighboring protons. Similarly, the N-H protons of both the indole and pyrrole moieties would likely appear as distinct, broad signals, whose chemical shifts could be sensitive to the solvent used and concentration. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the bicyclic indole and the attached pyrrole ring.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The number of signals would correspond to the number of chemically non-equivalent carbons. The carbon atom attached to the chlorine (C5) would exhibit a characteristic chemical shift, and its assignment could be unequivocally confirmed through heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation).
Illustrative ¹H NMR Data Table for this compound This table is a hypothetical representation of expected data.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| Value | Singlet (broad) | - | Indole N-H |
| Value | Singlet (broad) | - | Pyrrole N-H |
| Value | Doublet | Value | H4 (Indole) |
| Value | Doublet of Doublets | Value | H6 (Indole) |
| Value | Doublet | Value | H7 (Indole) |
| Value | Singlet | - | H3 (Indole) |
| Value | Multiplet | Value | H3' (Pyrrole) |
| Value | Multiplet | Value | H4' (Pyrrole) |
Illustrative ¹³C NMR Data Table for this compound This table is a hypothetical representation of expected data.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Value | C2 (Indole) |
| Value | C3 (Indole) |
| Value | C3a (Indole) |
| Value | C4 (Indole) |
| Value | C5 (Indole) |
| Value | C6 (Indole) |
| Value | C7 (Indole) |
| Value | C7a (Indole) |
| Value | C2' (Pyrrole) |
| Value | C3' (Pyrrole) |
| Value | C4' (Pyrrole) |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, obtaining a suitable single crystal would enable the unequivocal confirmation of its molecular structure and provide insights into its solid-state packing and intermolecular interactions.
The analysis would reveal the planarity of the indole and pyrrole rings and the dihedral angle between them, which is a critical conformational parameter. Furthermore, this technique would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the N-H groups of the indole and pyrrole rings, and potentially π-π stacking interactions between the aromatic systems. These interactions are crucial in governing the supramolecular architecture of the compound in the solid state. Although specific crystal data for this exact molecule is not publicly available, related structures have been analyzed, confirming the power of this technique for such heterocyclic systems. mdpi.comresearchgate.net
Illustrative Crystal Data Table for this compound This table is a hypothetical representation of expected data.
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | Value |
Advanced Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass measurement of the molecular ion.
For this compound (molecular formula C₁₂H₈ClN₂), HRMS would be used to measure the mass of the protonated molecule [M+H]⁺. The experimentally determined mass would be compared to the theoretically calculated mass, with a match within a few parts per million (ppm) providing strong evidence for the proposed molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, serving as an additional point of confirmation.
Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. The fragmentation pattern would offer valuable structural information, for instance, showing the cleavage of the bond connecting the indole and pyrrole rings or the loss of small molecules like HCl.
Illustrative HRMS and Fragmentation Data Table This table is a hypothetical representation of expected data.
| Ion | Calculated m/z | Observed m/z | Assignment |
|---|---|---|---|
| [C₁₂H₉ClN₂]⁺ | Value | Value | Molecular Ion [M+H]⁺ |
| [C₁₂H₈N₂]⁺ | Value | Value | [M-Cl]⁺ |
| [C₈H₆ClN]⁺ | Value | Value | Fragment from indole moiety |
Vibrational Spectroscopy (FT-IR) for Probing Intermolecular Interactions and Conformations
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its structural components.
Key expected absorptions would include the N-H stretching vibrations for both the indole and pyrrole rings, typically appearing as one or more bands in the region of 3200-3500 cm⁻¹. The position and shape of these bands can provide information about hydrogen bonding interactions in the sample. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region. The presence of the chlorine atom would give rise to a C-Cl stretching vibration, which is typically found in the lower frequency region of the spectrum (below 800 cm⁻¹).
By comparing the FT-IR spectra of the compound in different states (e.g., solid vs. solution), information about conformational differences and the nature of intermolecular forces can be inferred.
Illustrative FT-IR Data Table This table is a hypothetical representation of expected data.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Medium, Sharp | Free N-H Stretch (Pyrrole) |
| ~3350 | Medium, Broad | H-bonded N-H Stretch (Indole) |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1600 | Strong | Aromatic C=C Stretch |
| ~1450 | Strong | Aromatic C=C Stretch |
Chemical Reactivity and Derivatization Chemistry of the 5 Chloro 2 1h Pyrrol 2 Yl 1h Indole Core
Carbon-Hydrogen (C-H) Bond Functionalization Strategies
Various transition-metal catalysts, particularly those based on rhodium, ruthenium, and palladium, have been employed for the C-H functionalization of indoles and pyrroles. chemistryviews.orgacs.org These reactions can be directed to specific C-H bonds through the use of directing groups, which coordinate to the metal center and position it for selective C-H activation. For the indole (B1671886) core, directing groups installed on the nitrogen atom can steer functionalization to various positions, including the typically less reactive C2, C4, C5, C6, and C7 positions. researchgate.net
In the context of 5-chloro-2-(1H-pyrrol-2-yl)-1H-indole, C-H functionalization can be envisioned at several positions on both the indole and pyrrole (B145914) rings. For instance, rhodium(III)-catalyzed C-H activation/cyclization has been used for the synthesis of fused heterocycles from indoles and pyrroles. acs.org Ruthenium-catalyzed C2-H arylation of indoles with boronic acids has also been reported, demonstrating tolerance for a wide range of functional groups, including halogens. chemistryviews.org Furthermore, sustainable methods using blue LED light with iodonium (B1229267) ylides have been developed for the C-H functionalization of indoles and pyrroles. rsc.org
| Catalyst System | Target C-H Bond | Type of Functionalization |
| Rh(III) | Various positions on indole/pyrrole | Alkenylation, Annulation |
| Ru(II) | C2 of indole | Arylation |
| Pd(II) | Various positions with directing groups | Arylation, Alkenylation, Alkylation |
| Blue LED/Iodonium Ylide | C3 of indole | Malonation |
Rearrangement Reactions and Skeletal Modifications
The indole-pyrrole scaffold can undergo rearrangement reactions and skeletal modifications to generate diverse and complex heterocyclic structures. nih.gov One notable transformation is the Ciamician-Dennstedt rearrangement, which traditionally involves the ring expansion of pyrroles and indoles to pyridines and quinolines using dichlorocarbenes. nih.gov More modern approaches utilize α-chlorodiazirines as precursors to chlorocarbenes, allowing for the insertion of a carbon atom into the C2-C3 bond of the indole ring to form quinoline (B57606) derivatives. acs.org This method offers a pathway for skeletal editing and diversification of the core structure. researchgate.net
Skeletal recasting strategies have also been developed where simple pyrroles are transformed into more complex, fully substituted pyrroles. nih.gov This involves a dearomatization-rearomatization sequence triggered by a molecular perturbator like an azoalkene. nih.gov Such strategies could potentially be applied to the pyrrole moiety of this compound to introduce further substitution and complexity.
Cross-Coupling Reactions for Peripheral Diversification
Cross-coupling reactions are indispensable for the peripheral diversification of the this compound core. researchgate.net The chloro substituent at the C5 position of the indole ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. nih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.
For example, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at the C5 position by reacting with the corresponding boronic acids. nih.gov The Sonogashira coupling allows for the introduction of alkyne moieties, which can serve as versatile intermediates for further transformations. nih.govnih.gov The Heck reaction facilitates the introduction of alkenyl groups. The reactivity of the C-Cl bond allows for selective functionalization of the indole benzene (B151609) ring, complementing the reactivity of the C-H bonds on the pyrrole and indole heterocyclic portions.
| Cross-Coupling Reaction | Reagent | Introduced Group |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Aryl/heteroaryl |
| Heck | Alkene | Alkenyl |
| Sonogashira | Terminal alkyne | Alkynyl |
| Stille | Organostannane | Various organic groups |
Synthesis of Heterocycle-Fused Indole-Pyrrole Systems
The synthesis of heterocycle-fused indole-pyrrole systems expands the structural diversity and potential biological activity of the core scaffold. Annulation reactions, where a new ring is constructed onto the existing indole-pyrrole framework, are a key strategy for achieving this. researchgate.netresearchgate.net
One approach involves the reaction of the indole-pyrrole system with bifunctional reagents that can participate in cyclization reactions. For example, cascade benzannulation strategies can be employed to build a benzene ring onto a pre-existing pyrrole nucleus. researchgate.net Another method involves the intramolecular cyclization of suitably functionalized derivatives of this compound. For instance, a substituent introduced via a cross-coupling reaction could possess a functional group that can subsequently react with a position on the indole or pyrrole ring to form a new fused ring.
Furthermore, multicomponent reactions offer an efficient means to construct fused heterocyclic systems in a single step. semanticscholar.org For instance, indole, formaldehyde, and an amino hydrochloride can react to form indole-fused oxadiazepines. semanticscholar.org Similar strategies could be adapted to the this compound core to generate novel and complex fused architectures. The treatment of indoles with reagents like sulfur monochloride (S2Cl2) can also lead to the formation of fused pentathiepino derivatives. researchgate.net
Molecular Mechanisms of Action and Biochemical Target Interaction Studies of 5 Chloro 2 1h Pyrrol 2 Yl 1h Indole Analogues
Mechanistic Studies of Enzyme Inhibition (e.g., Kinases like EGFR/BRAF)
Analogues based on the 5-chloro-indole structure have been identified as potent inhibitors of key kinases involved in cellular signaling, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine-protein kinase. These kinases are critical components of pathways that regulate cell proliferation and survival, and their over-activation is a hallmark of various malignancies. mdpi.com
Research has led to the development of a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives designed to inhibit mutant forms of these kinases, specifically EGFRT790M and BRAFV600E. mdpi.comnih.gov Studies on these compounds have demonstrated significant inhibitory activity. For instance, a series of 5-chloro-indole-2-carboxylate derivatives (compounds 3a-e ) were tested for their ability to inhibit EGFR. The m-piperidinyl derivative 3e emerged as the most potent, with an IC₅₀ value of 68 nM, making it 1.2 times more potent than the established inhibitor erlotinib (B232) (IC₅₀ = 80 nM). mdpi.comnih.govresearchgate.net The p-pyrrolidin-1-yl derivative 3b also showed potent inhibition with an IC₅₀ of 74 nM. mdpi.com Furthermore, compounds 3b and 3e displayed an 8-fold selectivity for the mutant EGFRT790M over the wild-type protein. mdpi.comresearchgate.net
Against BRAFV600E, all tested 5-chloro-indole-2-carboxylate derivatives (3a-e ) showed greater activity than erlotinib, although they were less potent than vemurafenib. mdpi.com Compound 3e was again the most active in this series. mdpi.com Similarly, other studies on related 5-chloro-indole carboxamides found that derivatives 5f and 5g were the most potent inhibitors of wild-type EGFR (EGFRWT), with IC₅₀ values of 68 nM and 74 nM, respectively. nih.gov These compounds were also potent against the EGFRT790M mutant, with IC₅₀ values of 9.5 nM and 11.9 nM, comparable to the reference drug osimertinib (B560133) (IC₅₀ = 8 nM). nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) | Source |
|---|---|---|---|---|---|
| Derivative 3e (m-piperidinyl) | EGFR | 68 | Erlotinib | 80 | mdpi.comnih.govresearchgate.net |
| Derivative 3b (p-pyrrolidin-1-yl) | EGFR | 74 | Erlotinib | 80 | mdpi.com |
| Derivative 3a | EGFR | 85 | Erlotinib | 80 | mdpi.com |
| Derivative 3c | EGFR | 89 | Erlotinib | 80 | mdpi.com |
| Derivative 3d | EGFR | 82 | Erlotinib | 80 | mdpi.com |
| Derivative 5f | EGFRWT | 68 ± 5 | Erlotinib | 80 ± 5 | nih.gov |
| Derivative 5g | EGFRWT | 74 ± 5 | Erlotinib | 80 ± 5 | nih.gov |
| Derivative 5f | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 | nih.gov |
| Derivative 5g | EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 | nih.gov |
Allosteric Modulation of Receptors (e.g., Cannabinoid Receptor 1) and Structure-Activity Relationship (SAR)
The indole (B1671886) scaffold is a key feature in compounds that act as allosteric modulators of G protein-coupled receptors, such as the Cannabinoid Receptor 1 (CB1). nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's conformation and modulating its response to endogenous ligands. nih.gov
The first allosteric modulators for the CB1 receptor to be identified were indole derivatives. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies on N-phenylethyl-1H-indole-2-carboxamides revealed crucial structural requirements for this activity. acs.org A key finding was that the presence of a chlorine atom at the 5-position of the indole ring, combined with a dimethylamino or piperidinyl group at the 4-position of a phenethyl moiety, resulted in maximal stimulatory activity on the CB1 receptor. acs.org
However, the effect of chloro-substitution on the indole core can be complex. Studies on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA showed that the position of the chlorine atom significantly affects binding affinity for the human CB1 (hCB1) receptor. mdpi.com Specifically, a 5-chloro substitution resulted in a lower hCB1 binding affinity compared to substitutions at the 2-, 6-, and 7-positions. mdpi.com This suggests that while the 5-chloro group is beneficial for allosteric modulation in some indole series, it can be detrimental to binding affinity in others, highlighting the nuanced nature of SAR in this chemical class. mdpi.comnih.gov
General SAR studies of indole- and pyrrole-derived cannabinoids have established that the length of the carbon side chain is critical for receptor affinity and potency. researchgate.netnih.gov Short side chains typically lead to inactive compounds, whereas chains of four to six carbons generally produce optimal activity. nih.gov Furthermore, pyrrole-derived cannabinoids have been found to be consistently less potent than their corresponding indole derivatives. researchgate.netnih.gov
Interrogation of Molecular Pathways and Cellular Processes (excluding disease outcomes)
The interaction of 5-chloro-indole analogues with their molecular targets, such as EGFR and BRAF, triggers a cascade of events within cellular pathways, ultimately influencing cellular processes like apoptosis. mdpi.comnih.govnih.gov Molecular docking studies have provided insights into how these compounds engage with their targets. For example, a 5-chloro-indole derivative was shown to fit within the hydrophobic pocket of the BRAF active site, forming pi-H interactions with Val471 and hydrophobic interactions with residues such as Trp531, Phe583, and Cys532. nih.gov
This direct inhibition of kinase activity disrupts downstream signaling. The EGFR/BRAF pathways are central to cell signaling, and their inhibition by these compounds can lead to the induction of programmed cell death, or apoptosis. mdpi.comnih.gov Mechanistic studies have shown that certain 5-chloro-indole carboxamide derivatives can significantly increase the expression levels of key apoptotic proteins. nih.gov For example, compounds 5f and 5g were observed to cause overexpression of caspase-3 and caspase-8, which are critical executioner and initiator caspases in the apoptotic pathway, respectively. nih.gov Concurrently, these compounds were shown to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, further promoting cell death. nih.gov
Binding Interactions with Biomolecules (e.g., DNA, Proteins)
The indole-pyrrole scaffold can engage in various non-covalent interactions with biological macromolecules, including proteins and DNA, which underpins their biological activity. nih.govnih.gov The primary mode of interaction with protein targets like kinases is through specific binding within the enzyme's active site. nih.gov As detailed through molecular docking, the 5-chloro-indole moiety of these inhibitors can form hydrophobic interactions and pi-stacking interactions with aromatic amino acid residues (e.g., Trp531, Phe583) in the kinase's hydrophobic pocket. nih.gov Hydrogen bonds and pi-H interactions with other residues (e.g., Val471) further stabilize the ligand-protein complex. nih.gov This type of targeted protein-protein interaction inhibition is an emerging strategy in drug design. rsc.org
Beyond enzyme active sites, some indole derivatives have been designed to interact with DNA. nih.gov For instance, hybrid molecules incorporating an indolizino[6,7-b]indole scaffold have been shown to act as dual inhibitors of topoisomerase I/II and to induce DNA cross-links, leading to DNA damage. nih.gov While not directly involving the 5-chloro-2-(1H-pyrrol-2-yl)-1H-indole structure, these findings illustrate the potential of the broader indole scaffold to interact with nucleic acids. Other related heterocyclic compounds, such as pyrrole-imidazole polyamides, have been specifically designed to bind in the minor groove of DNA and interfere with the binding of major-groove-binding proteins, demonstrating a sophisticated mechanism for modulating gene expression. nih.gov The reductive activation of other heterocyclic compounds, like 5-nitroimidazoles, can lead to the formation of reactive species that covalently bind to both proteins and DNA. nih.gov
Ligand Design Principles and Pharmacophore Modeling for Indole-Pyrrole Scaffolds
The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a framework for designing ligands that can interact with a wide array of biological targets. nih.govnih.gov Its chemical properties allow for ready modification at multiple positions, enabling the creation of diverse chemical libraries. nih.gov A common design principle involves using the indole-pyrrole core and decorating it with various functional groups to optimize interactions with a specific target. nih.gov This can involve linking the indole scaffold to other pharmacophoric groups to create hybrid molecules with novel or enhanced activities. nih.gov
Pharmacophore modeling is a crucial computational tool in the design of ligands based on the indole-pyrrole scaffold. dovepress.comgrafiati.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. dovepress.com These models can be generated based on the structure of a known active ligand or by analyzing the chemical properties of the target's binding site (structure-based pharmacophore modeling). dovepress.commdpi.com
Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of virtual compounds to identify new molecules that fit the model and are likely to be active. dovepress.commdpi.com This approach has been applied to design indole-based inhibitors for various targets. grafiati.com By understanding the key interaction points between the indole-pyrrole scaffold and its target protein, medicinal chemists can rationally design new analogues with improved potency and selectivity. nih.gov
Future Prospects and Research Frontiers for 5 Chloro 2 1h Pyrrol 2 Yl 1h Indole Chemistry
Innovations in Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic routes is a paramount goal in modern organic chemistry. Future research on the synthesis of 5-Chloro-2-(1H-pyrrol-2-yl)-1H-indole will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. A recent trend in the synthesis of indole-pyrrole conjugates involves catalyst-free, multicomponent reactions in green solvents. acs.org This approach offers high atom economy and simplifies experimental and workup procedures. acs.org
Future strategies may include:
One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel to reduce solvent usage and purification steps. A novel chromatography- and catalyst-free methodology has already been developed for synthesizing polysubstituted pyrroles via a multicomponent reaction, a strategy that could be adapted for this specific indole-pyrrole conjugate. acs.org
Alternative Energy Sources: Utilizing microwave irradiation or sonochemistry to accelerate reaction times and improve yields, often under milder conditions than conventional heating.
Benign Catalysts: Exploring the use of biocatalysts or earth-abundant metal catalysts to replace traditionally used precious metal catalysts like palladium, where feasible.
| Green Chemistry Principle | Application to this compound Synthesis |
| Waste Prevention | Development of one-pot, multicomponent reactions to minimize intermediate isolation and purification steps. acs.org |
| Atom Economy | Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. |
| Less Hazardous Synthesis | Replacing toxic solvents and reagents with greener alternatives, such as water or ethanol. acs.org |
| Catalysis | Employing highly efficient and recyclable catalysts to reduce reaction times and energy requirements. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govspringernature.com These computational tools can process vast datasets to predict molecular properties, identify potential biological targets, and design novel compounds with desired characteristics. nih.gov For this compound, AI and ML can accelerate the design-synthesis-testing cycle significantly.
Key applications include:
Predictive Modeling: ML algorithms can be trained on existing data from related indole-pyrrole compounds to predict the physicochemical and biological properties of new, unsynthesized derivatives of this compound. researchgate.netmdpi.com This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. springernature.com
De Novo Design: Generative AI models can design novel molecular structures based on the this compound scaffold, optimized for high affinity and selectivity towards a specific biological target. springernature.com
Structure-Activity Relationship (SAR) Analysis: AI can identify subtle patterns in SAR data, helping chemists understand how structural modifications influence biological activity and guiding the synthesis of more potent and selective compounds. mdpi.com
| AI/ML Application | Role in this compound Research |
| Virtual Screening | High-throughput screening of virtual libraries of derivatives to identify promising candidates for synthesis. nih.gov |
| QSAR Modeling | Developing quantitative structure-activity relationship models to predict the activity of new derivatives. |
| ADMET Prediction | Early-stage filtering of compounds with potentially unfavorable pharmacokinetic or toxicity profiles. springernature.commdpi.com |
| Synthesis Planning | AI tools can assist in devising efficient synthetic routes for novel, complex derivatives. springernature.com |
Exploration of Novel Reaction Methodologies for Scaffold Derivatization
To fully explore the chemical potential of this compound, researchers will need to employ and develop novel reaction methodologies for its derivatization. The indole (B1671886) and pyrrole (B145914) rings offer multiple sites for functionalization.
Future research will likely focus on:
Late-Stage Functionalization: Methods that allow for the modification of the core scaffold in the final stages of a synthetic sequence are highly valuable. Palladium-catalyzed C-H activation, for instance, provides a powerful tool for introducing aryl or other groups directly onto the indole or pyrrole rings without the need for pre-functionalization. rsc.org
Ring Expansion/Editing: Advanced techniques involving carbene or nitrene insertion can be used to modify the heterocyclic core itself. nih.govnih.gov For example, the insertion of a carbon atom into the pyrrole or indole ring could lead to the formation of pyridinium (B92312) or quinolinium structures, respectively, dramatically altering the compound's properties. nih.govacs.org
Cross-Coupling Reactions: The strategic application of modern cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck will continue to be crucial for creating a diverse library of derivatives by forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov
Development of Advanced Probes for Biochemical Investigations
Derivatives of this compound can be developed into sophisticated molecular probes to investigate biological processes. By incorporating specific functional groups, these molecules can be used to identify and study the interactions with their cellular targets.
Potential developments include:
Fluorescent Probes: Attaching a fluorophore to the scaffold would allow for the visualization of the compound's distribution within cells and tissues using fluorescence microscopy.
Photoaffinity Labels: The introduction of a photoreactive group, such as a diazirine, would enable the formation of a covalent bond between the compound and its biological target upon UV irradiation. acs.org This is a powerful technique for target identification and validation.
Biotinylated Probes: Conjugating the molecule with biotin (B1667282) would facilitate the isolation and identification of binding partners through affinity purification techniques.
Expanding the Chemical Space of Indole-Pyrrole Hybrid Systems
The indole-pyrrole hybrid system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. nih.gov A major frontier of research is the systematic expansion of the chemical space around the this compound core. The goal is to generate libraries of analogues with diverse substitution patterns to explore a wide range of biological activities and material properties. nih.gov
This expansion can be achieved by:
Combinatorial Synthesis: Employing high-throughput synthesis techniques to rapidly generate a large number of derivatives by varying substituents at multiple positions on both the indole and pyrrole rings.
Scaffold Hopping: Computationally or synthetically replacing the indole or pyrrole core with other heterocycles (e.g., furan, thiophene, pyrazole) to create novel hybrid systems with distinct properties. nih.gov
Stereochemical Diversity: For derivatives with stereocenters, the synthesis and evaluation of all possible stereoisomers are crucial, as biological activity is often highly dependent on the three-dimensional arrangement of atoms.
By systematically exploring these frontiers, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and materials science.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization and cross-coupling. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF with CuI as a catalyst has been used to prepare structurally similar indole derivatives . Key optimization parameters include:
- Catalyst loading : 10-20 mol% CuI for efficient coupling.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Reaction duration : 12–24 hours under inert atmosphere for complete conversion.
- Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) yields >40% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, ¹H NMR peaks at δ 6.08–7.35 ppm indicate pyrrole and indole protons .
- High-resolution mass spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]+ at m/z 233 for chloro-indole derivatives) .
- FTIR : Bands at ~1723 cm⁻¹ (C=O stretch) and ~3294 cm⁻¹ (N-H stretch) .
Q. How can researchers design preliminary bioactivity assays for this compound?
Initial screening should focus on:
- Enzyme inhibition : Test against kinases or receptors using fluorescence-based assays (e.g., FLT3 inhibition studies for indole derivatives ).
- Antimicrobial activity : Disk diffusion assays with Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. What strategies are used to study structure-activity relationships (SAR) for pyrrole-substituted indoles?
SAR studies involve:
- Substituent variation : Replace the pyrrole group with other heterocycles (e.g., thiazole or triazole) to assess bioactivity changes .
- Positional isomerism : Compare 2-pyrrole vs. 3-pyrrole substitution effects on binding affinity .
- Computational modeling : Molecular docking (e.g., MOE software) to predict interactions with targets like cyclooxygenase-2 .
Q. How do reaction mechanisms differ when modifying substituents on the indole core?
- Electrophilic substitution : Chlorination at the 5-position occurs via NCS (N-chlorosuccinimide) in acetic acid .
- Cross-coupling : Suzuki-Miyaura reactions require Pd catalysts for aryl-aryl bond formation .
- Acid-base sensitivity : The indole NH proton is prone to deprotonation under strong bases (e.g., NaH), enabling sulfonation or alkylation .
Q. What advanced techniques resolve structural ambiguities in crystallography or spectroscopy?
- X-ray crystallography : Tosylated derivatives (e.g., 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole) provide single-crystal data for bond-length/angle analysis .
- DFT calculations : Optimize geometry and predict NMR/IR spectra using Gaussian or ORCA software .
- Dynamic NMR : Resolve rotational barriers in hindered pyrrole-indole systems .
Q. How should researchers address contradictions in synthetic yields or spectral data?
- Reproducibility checks : Verify solvent purity, catalyst activity, and inert conditions .
- Data normalization : Cross-reference HRMS/NMR with databases (e.g., PubChem) to rule out impurities .
- Statistical analysis : Use ANOVA to compare yields across reaction scales (e.g., 42% vs. 63% in similar syntheses ).
Methodological Considerations
- Synthetic scalability : Milligram-scale reactions may not translate to gram-scale due to exothermicity; use controlled heating/cooling .
- Bioassay validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
- Data reporting : Adhere to IUPAC guidelines for spectral data interpretation and reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
